3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609402-96-1
VCID: VC2877287
InChI: InChI=1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H
SMILES: C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl
Molecular Formula: C9H16Cl2N2O2
Molecular Weight: 255.14 g/mol

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

CAS No.: 1609402-96-1

Cat. No.: VC2877287

Molecular Formula: C9H16Cl2N2O2

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride - 1609402-96-1

Specification

CAS No. 1609402-96-1
Molecular Formula C9H16Cl2N2O2
Molecular Weight 255.14 g/mol
IUPAC Name 3,9-diazaspiro[5.5]undecane-2,4-dione;dihydrochloride
Standard InChI InChI=1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H
Standard InChI Key PLFAONXWOYKCIW-UHFFFAOYSA-N
SMILES C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl
Canonical SMILES C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl

Introduction

Chemical Structure and Properties

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is characterized by its distinctive spirocyclic structure with nitrogen atoms at the 3 and 9 positions. The compound represents an important class of heterocyclic building blocks used in medicinal chemistry and pharmaceutical research.

Structural Information

The compound features a central spiro carbon connecting two rings – a piperidine ring and a hydantoin-like structure. This unique arrangement creates a rigid three-dimensional configuration that contributes to its biological activity profiles. The molecular structure contains two nitrogen atoms in key positions (3 and 9) and two carbonyl groups in a hydantoin-like arrangement, forming the 2,4-dione portion of the molecule . The dihydrochloride salt contains two hydrochloride groups attached to the nitrogen atoms, enhancing the compound's solubility and stability.

Chemical Identifiers and Properties

The compound's fundamental chemical properties are listed in the following table:

PropertyValue
Chemical Name3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
CAS Number1609402-96-1
Molecular FormulaC₉H₁₆Cl₂N₂O₂
Molecular Weight255.14 g/mol
SMILES NotationC1CNCCC12CC(=O)NC(=O)C2
InChIInChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13)
InChIKeyASZZHBXPMOVHCU-UHFFFAOYSA-N
Storage ConditionsRoom temperature
AppearanceWhite to off-white solid

The base compound without the hydrochloride groups (3,9-Diazaspiro[5.5]undecane-2,4-dione) has a molecular formula of C₉H₁₄N₂O₂ .

Analytical Characterization

The compound can be characterized using various analytical techniques including mass spectrometry. Predicted collision cross-section data provides valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.11281143.0
[M+Na]⁺205.09475152.5
[M+NH₄]⁺200.13935151.5
[M+K]⁺221.06869145.3
[M-H]⁻181.09825143.3
[M+Na-2H]⁻203.08020147.7
[M]⁺182.10498144.1
[M]⁻182.10608144.1

These cross-section values are particularly useful for identification and characterization using ion mobility mass spectrometry techniques .

Synthesis and Preparation

The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride involves several carefully controlled steps, beginning with the preparation of the base compound followed by salt formation.

Synthetic Routes

The synthesis typically follows a multi-step approach involving the reaction of appropriate diamines with cyclic anhydrides to form the spirocyclic structure. One documented synthetic pathway proceeds through the following key intermediates:

  • Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiral shell [5.5] undecane

  • Conversion to 9-benzyl-3,9-diaza-2,4-dioxo-spiral shell [5.5] undecane

  • Reduction to 3-benzyl-3,9-diaza spiro [5.5] undecane

  • Deprotection and salt formation to yield the final product

Detailed Synthetic Procedure

A patent describes the synthesis of the basic framework. In one example, the procedure begins with N-benzyl piperidine ketone and ethyl cyanacetate in a cholamine solution. The reaction proceeds through several intermediates, with each step requiring specific conditions and purification techniques .

The final salt formation involves treating the free base with hydrochloric acid under controlled conditions to form the dihydrochloride salt. This process enhances the compound's stability and improves its solubility profile, making it more suitable for research applications.

Purification and Quality Control

The final product is typically purified through recrystallization or column chromatography to achieve high purity levels. Commercial preparations of the compound are available with purity specifications of 96% or higher . Quality control typically involves HPLC analysis, melting point determination, and spectroscopic methods to confirm structural integrity and purity.

Biological Activity and Pharmacology

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride demonstrates significant biological activity, particularly in neurological systems, making it a compound of interest for various therapeutic applications.

Mechanism of Action

The parent compound has been identified as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR), which are crucial for inhibitory neurotransmission in the central nervous system. This antagonistic activity allows the compound to modulate neuronal excitability and influence neurotransmission pathways. The dihydrochloride salt form maintains this biological activity while providing improved pharmacokinetic properties.

Neurological Effects

The compound's interaction with GABA receptors suggests potential applications in conditions where modulation of inhibitory neurotransmission is beneficial. Research indicates that compounds with this mechanism of action may influence various neurological functions including:

  • Modulation of anxiety responses

  • Influence on seizure thresholds

  • Effects on cognitive function

  • Potential impacts on sleep regulation

These effects are primarily mediated through the compound's ability to alter the balance between excitatory and inhibitory neurotransmission in key brain regions.

Structure-Activity Relationships

The unique spirocyclic structure of 3,9-Diazaspiro[5.5]undecane-2,4-dione plays a crucial role in its biological activity. The specific arrangement of the nitrogen atoms and carbonyl groups creates a three-dimensional configuration that allows for optimal interaction with receptor binding sites. Modifications to this basic structure can significantly alter the compound's affinity for receptors and its biological effects, making it a valuable scaffold for medicinal chemistry research.

Research Applications

The unique properties of 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride have led to its use in various research contexts, particularly in pharmaceutical development and neuroscience.

Medicinal Chemistry Applications

As a heterocyclic building block, the compound serves as an important scaffold for drug discovery efforts . The spirocyclic structure provides a rigid framework that can be modified to develop compounds with specific receptor affinities and biological activities. This has led to its inclusion in medicinal chemistry libraries and structure-activity relationship studies.

Neuropharmacological Research

The compound's activity at GABA receptors makes it valuable for research into neurological and psychiatric conditions. Studies suggest potential applications in:

  • Epilepsy research - The GABAergic modulation properties may be beneficial in understanding and treating seizure disorders

  • Anxiety disorders - Through its effects on inhibitory neurotransmission pathways

  • Neurodevelopmental research - Examining the role of GABA in brain development and function

  • Cognitive enhancement strategies - By influencing the balance of excitatory and inhibitory signaling

Pharmacological Probes

Beyond potential therapeutic applications, the compound serves as a valuable pharmacological tool for studying receptor systems and neuronal circuits. Its specific receptor interaction profile allows researchers to probe the role of GABA systems in various physiological and pathological states, contributing to our fundamental understanding of neurobiology.

Comparative Analysis with Related Compounds

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride belongs to a family of structurally related compounds with varying biological properties and applications.

Structural Analogs

Several structural variants of the compound exist, each with distinct properties:

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride - The monohydrochloride salt has a molecular weight of 218.68 g/mol and CAS number 1193388-13-4, differing from the dihydrochloride form in its acid content and solubility properties .

  • 2,8-Diazaspiro[5.5]undecane - This related compound features nitrogen atoms at different positions (2 and 8 rather than 3 and 9) and lacks the dione functionality, resulting in different biological activity profiles.

  • The base compound (3,9-Diazaspiro[5.5]undecane-2,4-dione) without the hydrochloride groups has distinct physical properties and somewhat different applications in synthetic chemistry.

Pharmacological Comparison

Different spirocyclic compounds in this family demonstrate varying receptor affinities and pharmacological effects:

  • Some analogs show antagonistic activity at GABA receptors

  • Others may interact with different neurotransmitter systems

  • Structural modifications can shift the balance between agonist and antagonist properties

  • Salt forms (hydrochloride, dihydrochloride) primarily affect solubility and bioavailability rather than core receptor interactions

This diversity makes the broader class of compounds valuable for developing targeted pharmacological agents with specific activity profiles.

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